molecular formula C9H11BrClNO B13502879 (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride

Cat. No.: B13502879
M. Wt: 264.54 g/mol
InChI Key: UQXLDWYPFNMQMX-UHFFFAOYSA-N
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Description

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a dihydroindole structure, and a methanol group attached to the 4th position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.

    Reduction: The brominated intermediate is then reduced to form the dihydroindole structure. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Methanol Addition: The final step involves the addition of a methanol group at the 4th position. This can be done using formaldehyde and a reducing agent under acidic conditions to form the methanol derivative.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or further reduce the indole ring using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, methanol or ethanol as solvents.

    Substitution: NaN3, KCN, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: De-brominated or fully reduced indole derivatives.

    Substitution: Azide or nitrile derivatives.

Scientific Research Applications

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and significant biological functions.

Uniqueness

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is unique due to the presence of the bromine atom and the methanol group, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-3-6(5-12)8-1-2-11-9(8)4-7;/h3-4,11-12H,1-2,5H2;1H

InChI Key

UQXLDWYPFNMQMX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=CC(=C21)CO)Br.Cl

Origin of Product

United States

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